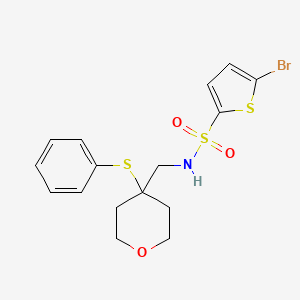

![molecular formula C19H22N6O3 B2942608 8-(4-乙氧基苯基)-1,3-二甲基-5-丙-2-基嘌呤[8,9-c][1,2,4]三唑-2,4-二酮 CAS No. 921811-33-8](/img/structure/B2942608.png)

8-(4-乙氧基苯基)-1,3-二甲基-5-丙-2-基嘌呤[8,9-c][1,2,4]三唑-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods, including reactions involving the reaction of isothiocyanates with hydrazides , the reaction of 1,3,4-oxadiazoles with hydrazine , by thermal cyclization of acylated thiosemicarbazides , or by reaction between carboxylic acids with hydrazinecarbothiohydrazides .Molecular Structure Analysis

Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are diverse and depend on the specific compound. For example, 4-Phenyl-1,2,4-triazoline-3,5-dione can be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .科学研究应用

抗菌活性

一些 1,2,4-三唑衍生物,包括与指定化学物质相似的化合物,已被合成并评估了它们的抗菌特性。此类衍生物对各种微生物表现出良好至中等的活性,表明在开发新的抗菌剂方面具有潜在应用 (Bektaş 等,2007)。

抗氧化和抗癌活性

1,2,4-三唑的新型衍生物显示出显着的抗氧化和抗癌活性。这些化合物已针对各种细胞系进行了测试,包括人神经胶质瘤和乳腺癌细胞。其中一些衍生物表现出的抗氧化活性高于抗坏血酸(一种众所周知的抗氧化剂)。这表明在癌症治疗和预防中具有潜在作用 (Tumosienė 等,2020)。

用于成像的荧光特性

某些 1,2,4-三唑衍生物已被识别为蓝光发射荧光团。这些化合物具有独特的吸收和发射特性,使其可用于成像应用。它们在各种溶剂中的稳定性和荧光特性突出了它们在生物成像和分析化学中的潜力 (Padalkar 等,2015)。

四元键合相互作用

已经对具有 α-酮酯官能团的三唑衍生物进行了研究,揭示了 π-空穴四元键合相互作用的见解。这些研究有助于更深入地了解分子相互作用,并可以为新材料或药物化合物的设计提供信息 (Ahmed 等,2020)。

潜在的抗肿瘤剂

三唑衍生物已被探索为三嗪和三氮杂品的合成关键前体,具有潜在的抗肿瘤特性。这些化合物对某些癌细胞系显示出有希望的结果,表明了开发新的抗癌药物的途径 (Badrey 和 Gomha,2012)。

作用机制

Target of action

1,2,4-Triazoles are known to interact with a variety of biological targets due to their ability to form hydrogen bonds with different targets . They have been found to exhibit a broad range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Mode of action

The mode of action of 1,2,4-triazoles depends on the specific compound and its biological target. For example, some triazole derivatives have been found to inhibit key enzymes in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Biochemical pathways

The specific biochemical pathways affected by 1,2,4-triazoles can vary widely depending on the compound and its target. For instance, some triazole derivatives have been found to inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and leading to the accumulation of toxic methylated sterols .

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-triazoles can also vary depending on the specific compound. Some triazole derivatives have been found to have good oral bioavailability and are metabolized primarily in the liver .

Result of action

The molecular and cellular effects of 1,2,4-triazoles can include the disruption of cell membrane integrity (in the case of antifungal activity), inhibition of cell proliferation (in the case of anticancer activity), and modulation of neurotransmitter activity (in the case of anticonvulsant and antidepressant activity) .

未来方向

The future directions of research on 1,2,4-triazole derivatives are likely to involve the development of new drugs with a wide range of pharmacological activity. This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . The number of studies on the antiviral properties of 1,2,4-triazole derivatives has significantly increased in recent years .

属性

IUPAC Name |

8-(4-ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-6-28-13-9-7-12(8-10-13)15-20-21-18-24(11(2)3)14-16(25(15)18)22(4)19(27)23(5)17(14)26/h7-11H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITXYEPAXMRVLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)

![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)

![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)

![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)

![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)